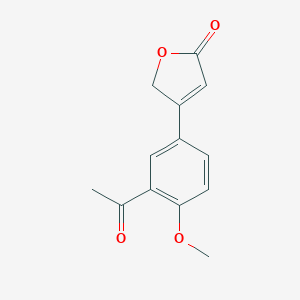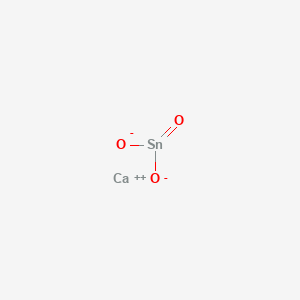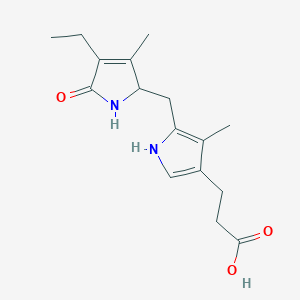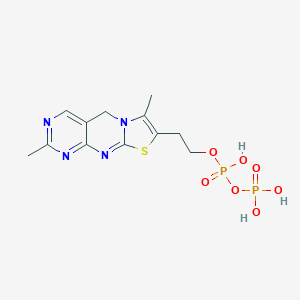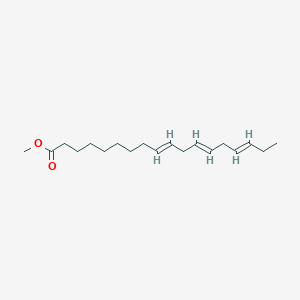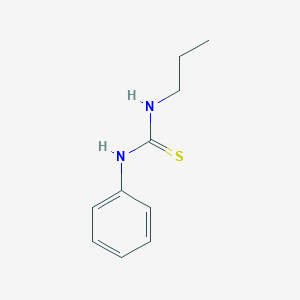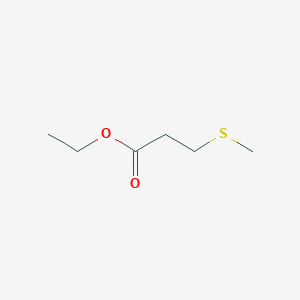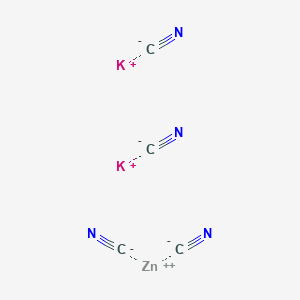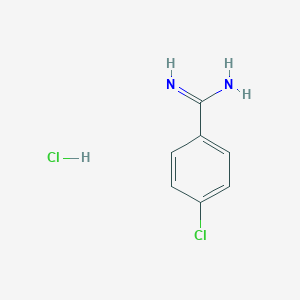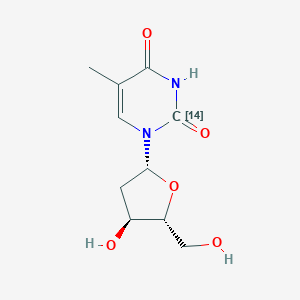![molecular formula C9H12O5 B076699 6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate,(1R,2S,4R,5S)-rel-(9CI) CAS No. 14087-25-3](/img/structure/B76699.png)
6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate,(1R,2S,4R,5S)-rel-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Oxabicyclo[3.1.0]hexane-2,4-diol, diacetate, (1R,2S,4R,5S)-rel-(9CI) is a cyclic organic compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is also known as D-ribose and is commonly used as a starting material for the synthesis of nucleosides, nucleotides, and other biologically active compounds.1.0]hexane-2,4-diol, diacetate, (1R,2S,4R,5S)-rel-(9CI).
Wirkmechanismus
The mechanism of action of 6-Oxabicyclo[3.1.0]hexane-2,4-diol, diacetate, (1R,2S,4R,5S)-rel-(9CI) is not fully understood. However, it is believed that this compound acts as a precursor for the synthesis of nucleotides, which are essential for DNA and RNA synthesis. It is also believed to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemische Und Physiologische Effekte
6-Oxabicyclo[3.1.0]hexane-2,4-diol, diacetate, (1R,2S,4R,5S)-rel-(9CI) has been shown to have several biochemical and physiological effects. It is an essential component in the synthesis of nucleotides, which are necessary for DNA and RNA synthesis. It has also been shown to have antioxidant properties, which may protect against oxidative stress and cellular damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-Oxabicyclo[3.1.0]hexane-2,4-diol, diacetate, (1R,2S,4R,5S)-rel-(9CI) in lab experiments is its availability and ease of synthesis. This compound is relatively easy to synthesize and is readily available from commercial sources. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 6-Oxabicyclo[3.1.0]hexane-2,4-diol, diacetate, (1R,2S,4R,5S)-rel-(9CI). One area of interest is the potential therapeutic applications of this compound in the treatment of various diseases such as cancer and viral infections. Another area of interest is the development of new synthetic methods for the production of this compound and its derivatives. Additionally, further studies are needed to fully understand the mechanism of action and potential toxicity of this compound.
Conclusion
In conclusion, 6-Oxabicyclo[3.1.0]hexane-2,4-diol, diacetate, (1R,2S,4R,5S)-rel-(9CI) is a cyclic organic compound that has potential applications in various fields of scientific research. Its ease of synthesis and availability make it an attractive starting material for the synthesis of nucleotides and other biologically active compounds. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of 6-Oxabicyclo[3.1.0]hexane-2,4-diol, diacetate, (1R,2S,4R,5S)-rel-(9CI) can be achieved through several methods. One of the most common methods is the hydrolysis of 1,3,5-tri-O-acetyl-D-ribofuranose using a strong acid such as hydrochloric acid. The resulting product is then purified by column chromatography to obtain the desired compound. Another method involves the reduction of 1,2-O-isopropylidene-D-ribose using sodium borohydride, followed by the acetylation of the resulting compound with acetic anhydride.
Wissenschaftliche Forschungsanwendungen
6-Oxabicyclo[3.1.0]hexane-2,4-diol, diacetate, (1R,2S,4R,5S)-rel-(9CI) has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications is in the field of nucleotide synthesis. D-ribose, the starting material for the synthesis of nucleotides, is synthesized from 6-Oxabicyclo[3.1.0]hexane-2,4-diol, diacetate, (1R,2S,4R,5S)-rel-(9CI). This compound is also used in the synthesis of other biologically active compounds such as antiviral and anticancer agents.
Eigenschaften
CAS-Nummer |
14087-25-3 |
|---|---|
Produktname |
6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate,(1R,2S,4R,5S)-rel-(9CI) |
Molekularformel |
C9H12O5 |
Molekulargewicht |
200.19 g/mol |
IUPAC-Name |
[(1S,2R,4S,5R)-4-acetyloxy-6-oxabicyclo[3.1.0]hexan-2-yl] acetate |
InChI |
InChI=1S/C9H12O5/c1-4(10)12-6-3-7(13-5(2)11)9-8(6)14-9/h6-9H,3H2,1-2H3/t6-,7+,8+,9- |
InChI-Schlüssel |
PHNFXFOXZXFGGU-OJOKCITNSA-N |
Isomerische SMILES |
CC(=O)O[C@@H]1C[C@@H]([C@@H]2[C@H]1O2)OC(=O)C |
SMILES |
CC(=O)OC1CC(C2C1O2)OC(=O)C |
Kanonische SMILES |
CC(=O)OC1CC(C2C1O2)OC(=O)C |
Synonyme |
6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate,(1R,2S,4R,5S)-rel-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



